(1H-Indol-4-yl)(piperazin-1-yl)methanone
Description
Contextual Significance of Indole-Piperazine Hybrid Molecules in Medicinal Chemistry
The strategic combination of indole (B1671886) and piperazine (B1678402) rings into a single molecular entity has proven to be a fruitful approach in drug discovery. The indole nucleus, a prominent heterocyclic system found in the amino acid tryptophan, is a key component in numerous natural products, neurotransmitters, and plant hormones. researchgate.net Its versatile structure is a constituent of a wide array of approved drugs and clinical trial candidates with applications in treating cancer, inflammation, microbial infections, and depression. researchgate.netopenmedicinalchemistryjournal.com
Similarly, the piperazine ring holds a unique position in medicinal chemistry. researchgate.net As a nitrogen-containing six-membered heterocycle, its structure is easily modified and offers properties that can enhance pharmacological activity. nih.govrsc.org The two nitrogen atoms in the piperazine ring can improve physicochemical properties such as water solubility and oral bioavailability, while also providing points for hydrogen bonding that can lead to better target affinity and specificity. nih.govnih.gov
The hybridization of these two scaffolds results in molecules that can interact with multiple biological targets, a desirable attribute for addressing complex diseases. researchgate.net Researchers have leveraged this hybrid strategy to design compounds with a broad spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. researchgate.netnih.gov
Structural Framework Analysis: The (1H-Indol-4-yl)(piperazin-1-yl)methanone Core
The core structure of this compound is characterized by three distinct chemical components: an indole ring, a piperazine ring, and a methanone (B1245722) (carbonyl) linker.
The Indole Moiety: This bicyclic aromatic heterocycle consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. In this specific compound, the linkage to the rest of the molecule occurs at the 4th position of the indole ring. The indole's aromatic nature and the presence of the nitrogen heteroatom make it a rich source of electron density, enabling it to participate in various non-covalent interactions with biological macromolecules.
The Piperazine Moiety: This saturated six-membered ring contains two nitrogen atoms at opposite positions (1 and 4). One nitrogen atom is acylated, forming an amide bond with the methanone linker. The second nitrogen atom remains a secondary amine, providing a basic center that can be protonated at physiological pH. This site is a common point for further chemical modification to modulate the molecule's properties and biological activity.
Together, these components create a semi-rigid scaffold with defined steric and electronic properties, making it an attractive starting point for combinatorial chemistry and the development of libraries of new investigational compounds.
Overview of Academic Research Pertaining to Indole-Piperazine-Methanone Derivatives
Academic and industrial research has extensively explored derivatives of the indole-piperazine-methanone core, leading to the discovery of compounds with significant and varied biological activities. These studies often involve modifying the core structure by adding different substituents to the indole ring, the second nitrogen of the piperazine ring, or by altering the position of the linkage on the indole nucleus.
Anticancer Research: A significant area of investigation for these derivatives is oncology. Certain indole-piperazine hybrids have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes involved in epigenetic regulation and are considered important targets in cancer therapy. researchgate.netnih.gov
HDAC Inhibition: Researchers have designed and synthesized novel indole-piperazine derivatives that show selective inhibitory activity against specific HDAC isoforms. For instance, a series of derivatives were developed as selective histone deacetylase 6 (HDAC6) inhibitors, with one compound, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c), demonstrating a potent IC₅₀ value of 13.6 nM. nih.gov This compound also promoted neurite outgrowth and showed neuroprotective effects in cell-based assays. nih.gov Another study focused on developing selective Class I HDAC inhibitors, identifying indole-piperazine hybrids that exhibited submicromolar activity against HDAC1 and showed antiproliferative effects against cancer cell lines. nih.gov
| Compound | Target | IC₅₀ (nM) | Cell Line Antiproliferative Activity |
| 6a | HDAC1 | 205 | Exhibited better activity against K562 and HCT116 cells than chidamide. nih.gov |
| 6b | HDAC1 | 280 | Data not available. nih.gov |
| 9c | HDAC6 | 13.6 | Induced neurite outgrowth and showed neuroprotective activity in PC12 cells. nih.gov |
Antioxidant and Anti-inflammatory Activities: Oxidative stress and inflammation are implicated in a wide range of diseases. eurekaselect.com Derivatives of the indole-piperazine scaffold have been synthesized and evaluated for their ability to counteract these processes.
Antioxidant Effects: A study investigating indole compounds with 4-substituted piperazine moieties revealed several derivatives with strong antioxidant properties. The antioxidant capacity was assessed through their ability to inhibit superoxide (B77818) radical formation. eurekaselect.com
| Compound | Superoxide Radical Inhibition (%) |
| 6 | 75% |
| 7 | 66% |
| 8 | 75% |
| 11 | 88% |
| 12 | 69% |
| Vitamin E (control) | 62% |
Anti-inflammatory and Analgesic Effects: Research into piperazine-substituted indole derivatives has also uncovered potential anti-inflammatory and analgesic properties. researchgate.net For example, a series of (2,3-diphenyl-1H-indol-5-yl)piperazin-1-yl methanone derivatives were synthesized and tested for analgesic activity, with all compounds showing higher activity than aspirin (B1665792) in the modified Koster test. researchgate.net
Other Therapeutic Areas: The versatility of the indole-piperazine-methanone scaffold has led to its exploration in other areas as well.
Neuropharmacological Activity: Certain piperazine derivatives have been investigated for their effects on the central nervous system, demonstrating potential anxiolytic and antidepressant-like activities modulated through serotonergic and GABAergic pathways. nih.gov
Antimicrobial Activity: The broad biological profile of these compounds extends to antimicrobial effects. Derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing moderate activity. researchgate.net
Antiviral Research: In the search for new HIV treatments, piperazinone phenylalanine derivatives featuring a terminal indole ring have been investigated as novel HIV-1 capsid modulators. mdpi.com
The extensive body of research highlights the chemical tractability and pharmacological relevance of the indole-piperazine-methanone framework, cementing its status as a privileged scaffold in the ongoing quest for new therapeutic agents.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1H-indol-4-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C13H15N3O/c17-13(16-8-6-14-7-9-16)11-2-1-3-12-10(11)4-5-15-12/h1-5,14-15H,6-9H2 |
InChI Key |
KNMUTVANTOLLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indol 4 Yl Piperazin 1 Yl Methanone and Analogues
Strategies for Indole (B1671886) Moiety Construction and Functionalization
The indole core is a privileged structure in numerous biologically active compounds. Its synthesis, particularly with substitution at the 4-position, is a key aspect of assembling the target molecule.
Methods for Direct Indole Ring Introduction
Several classical and modern methods are employed for the construction of the indole nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Fischer Indole Synthesis: This venerable reaction remains a cornerstone of indole synthesis. wikipedia.orgjk-sci.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov For the synthesis of a 4-substituted indole, a 3-substituted phenylhydrazine would be the logical starting point. The reaction proceeds through a synarchive.comsynarchive.com-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer. wikipedia.org Various Brønsted and Lewis acids can be employed as catalysts. wikipedia.org A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org
Bischler–Möhlau Indole Synthesis: This method provides access to 2-aryl-indoles through the reaction of an α-bromo-acetophenone with an excess of aniline. wikipedia.org The reaction proceeds via the formation of an α-anilino-acetophenone intermediate, which then undergoes cyclization and aromatization. wikipedia.org While historically plagued by harsh conditions and low yields, modern variations using microwave irradiation have improved its utility. wikipedia.org
Hemetsberger Indole Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester provides a route to indole-2-carboxylic esters. wikipedia.org The reaction is believed to proceed through a nitrene intermediate. wikipedia.org Although it can offer good yields, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org
| Indole Synthesis Method | Key Reactants | Key Features |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, versatile, well-established. wikipedia.orgjk-sci.com |
| Bischler–Möhlau Synthesis | α-Bromo-acetophenone, Aniline | Forms 2-aryl-indoles, can require harsh conditions. wikipedia.org |
| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | Thermal decomposition, yields indole-2-carboxylates. wikipedia.org |
Approaches for Piperazine (B1678402) Ring Synthesis and Derivatization
The piperazine ring is a common feature in many pharmaceuticals due to its ability to modulate physicochemical properties and interact with biological targets. Its incorporation into the final molecule requires efficient synthetic and functionalization strategies.
Reductive Amination Protocols for Piperazine Functionalization
Reductive amination is a powerful and widely used method for the N-alkylation of amines, including piperazine. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
A common strategy for the synthesis of analogues involves the reductive amination of a piperazine derivative with an appropriate indole-carboxaldehyde. For instance, the reductive amination of indole-2-carbaldehydes with 1-(4-fluorophenyl)piperazine (B120373) has been reported using sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid. researchgate.net This approach can be directly applied to the synthesis of the target compound by using indole-4-carboxaldehyde. The reaction conditions are generally mild and tolerate a variety of functional groups.
Amide Coupling Reactions for Methanone (B1245722) Linkage Formation
The formation of the methanone linkage between the indole-4-carboxylic acid and the piperazine ring is a critical step in the synthesis of the target compound. This is typically achieved through standard amide coupling reactions.
A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. nih.gov The use of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for the coupling of electron-deficient amines and functionalized carboxylic acids. nih.gov More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. The choice of solvent is typically an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
| Coupling Reagent | Additive(s) | Key Features |
| EDC | HOBt, DMAP | Commonly used, good for a range of substrates. nih.gov |
| DCC | DMAP | Effective, but the dicyclohexylurea byproduct can be difficult to remove. |
| HATU | DIPEA | Highly efficient, often used for difficult couplings. |
Advanced Synthetic Transformations
Further diversification of the (1H-Indol-4-yl)(piperazin-1-yl)methanone scaffold can be achieved through advanced synthetic transformations, such as nucleophilic substitution and 1,3-dipolar cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNA_r): This reaction allows for the introduction of the piperazine moiety onto a pre-functionalized indole ring. For example, a 4-halo-1H-indole derivative can undergo nucleophilic aromatic substitution with piperazine. nih.gov The reactivity of the halo-indole is dependent on the nature of the halogen and the presence of activating or deactivating groups on the indole ring. The reaction of 3-halo-4-aminopyridines with acyl chlorides, which proceeds through an intramolecular nucleophilic aromatic substitution, provides a precedent for such transformations on heterocyclic systems. nih.gov Piperazine is a potent nucleophile and can displace halides from activated aromatic systems. researchgate.net
1,3-Dipolar Cycloaddition: This powerful class of reactions allows for the construction of five-membered heterocyclic rings. wikipedia.org Azomethine ylides, which can be generated in situ from various precursors, are common 1,3-dipoles that react with a wide range of dipolarophiles. nih.govresearchgate.net An indole derivative, such as indole-4-carboxaldehyde, can potentially act as a dipolarophile in such reactions, leading to the formation of complex, spirocyclic structures. The reaction of azomethine ylides with carbonyl compounds to yield oxazolidine (B1195125) derivatives is well-documented. nih.gov This type of transformation offers a route to novel analogues with increased structural complexity.
Structure Activity Relationship Sar Investigations of 1h Indol 4 Yl Piperazin 1 Yl Methanone Derivatives
Positional and Substituent Effects on the Indole (B1671886) Moiety
The indole nucleus is a well-established scaffold in medicinal chemistry, known for its ability to interact with various biological targets. mdpi.com In the context of (1H-Indol-4-yl)(piperazin-1-yl)methanone derivatives, modifications to this bicyclic aromatic heterocycle have profound effects on both receptor binding and enzyme inhibition.
The affinity of a ligand for its receptor is highly dependent on the precise interactions formed within the receptor's binding pocket. For indole-containing compounds, substitutions on the indole ring can dramatically alter these interactions.
Studies on related indole derivatives have shown that the position and electronic nature of substituents are critical. For instance, in a series of indole-based ligands targeting the Benzodiazepine Receptor (BzR), substituents at the 5-position of the indole nucleus, such as -H, -Cl, -NO₂, and -OCH₃, were found to dictate the binding conformation and affinity. nih.gov This suggests that both steric and electronic factors at this position play a key role in receptor recognition. nih.gov Similarly, for antagonists of the G-protein coupled receptor GPR84, introducing an electronegative fluorine atom at the 5-position of the indole ring resulted in a decrease in activity. nih.gov
The indole N-H group is often a crucial hydrogen bond donor. N-methylation of the indole in GPR84 antagonists led to inactive compounds, supporting the hypothesis that this N-H group forms a critical hydrogen bond with the receptor backbone. nih.gov Docking studies have further visualized these interactions, showing the 5-haloindole moiety inserting into hydrophobic pockets and the indole N-H group forming key hydrogen bonds. mdpi.com
The following table summarizes the effects of indole modifications on receptor binding affinity from various studies on related compounds.
| Modification | Position | Effect on Receptor Affinity | Receptor Target | Reference |
| H, Cl, Br, OCH₃, NO₂ | 5 | Modulates binding affinity and conformation | Benzodiazepine Receptor (BzR) | nih.gov |
| 4-Fluorophenyl | 3 | High affinity | Sigma-2 Receptor | nih.gov |
| Fluorine | 5 | Decreased activity | GPR84 | nih.gov |
| N-Methyl | 1 (N-H) | Inactive compound | GPR84 | nih.gov |
| 5-Halo (Cl, Br) | 5 | Improved binding via hydrophobic interactions | EGFR Tyrosine Kinase | mdpi.com |
The indole scaffold is also integral to the design of enzyme inhibitors. Its role can range from acting as a structural anchor to participating directly in catalytic site interactions.
In the development of aromatase inhibitors, the indole nucleus was identified as a fundamental component for interacting with the enzyme's heme group. mdpi.com However, replacing the indole with other aryl groups sometimes led to significantly higher activity, indicating that while the indole provides a necessary scaffold, it may not be the optimal moiety for this specific target. mdpi.com
The position of substituents on the indole ring can also finely tune enzyme inhibitory activity. Studies on the inhibition of indole-synthesizing enzymes found that methyl groups at the 4-, 5-, and 6-positions of the indole core had distinct effects, with 4- and 6-methyl substitutions being more inhibitory than a 5-methyl substitution. nih.gov This demonstrates high positional sensitivity for enzyme-ligand interactions. nih.gov
The table below details findings on how indole substitutions affect enzyme inhibition.
| Modification | Position | Effect on Enzyme Inhibition | Enzyme Target | Reference |
| Indole Nucleus | Core | Fundamental for interaction with heme group | Aromatase | mdpi.com |
| Indole Moiety | Core | Effective bioisostere of indanone moiety | Acetylcholinesterase (AChE) | nih.gov |
| 4-Methyl, 6-Methyl | 4, 6 | Strong inhibition | Indole-synthesizing enzyme | nih.gov |
| 5-Methyl | 5 | Weaker inhibition | Indole-synthesizing enzyme | nih.gov |
Structural Variations on the Piperazine (B1678402) Ring and Their Pharmacological Impact
The piperazine ring is a common motif in pharmacologically active compounds, valued for its ability to be readily modified and for its physicochemical properties that can improve water solubility and bioavailability. nih.govjetir.org
The nitrogen atoms of the piperazine ring, particularly the N-4 nitrogen (distal to the methanone (B1245722) linker), are key points for structural modification. Introducing various substituents at this position can significantly modulate biological activity. nih.gov
SAR studies have consistently shown that N-substitutions with alkyl, aryl, or other heterocyclic groups can influence receptor binding affinity and selectivity. researchgate.net For example, in the design of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring was shown to accommodate a variety of substituted indole rings, maintaining high affinity. nih.gov This indicates a synergistic relationship between the two ends of the molecule. The nature of the substituent on an aryl ring attached to the piperazine nitrogen can also be critical; electron-donating or electron-withdrawing groups can fine-tune receptor affinity. researchgate.net The flexibility in substitution is further highlighted by the fact that linkers, such as an amide or methylene (B1212753) group, can be placed between the piperazine nitrogen and another heterocyclic ring without losing high affinity for the D3 receptor. nih.gov
The three-dimensional shape, or conformation, of the piperazine ring is a critical factor in how a ligand recognizes and binds to its biological target. The piperazine ring typically exists in a low-energy "chair" conformation. nih.govrsc.org However, upon binding to a target, it can be induced to adopt a higher-energy "boat" conformation. nih.govbiointerfaceresearch.com
This conformational flexibility is essential for optimal binding. The boat conformation can position the nitrogen atoms' lone pairs of electrons to interact effectively with a target, such as a metal ion or a receptor's active site. nih.gov In contrast, the rigid chair conformation might orient substituents in a way that is not ideal for binding. nih.gov The energy difference between these conformations and the ability of the ligand-target interaction to overcome this energy barrier can be a determining factor in binding affinity. nih.gov Therefore, the inherent conformational properties of the piperazine ring are a key consideration in the design of potent ligands. biointerfaceresearch.com
Significance of the Methanone Linker in SAR
The methanone (-C=O) group serves as a critical linker, bridging the indole and piperazine moieties. Its role extends beyond simply connecting the two pharmacophores; it imparts structural rigidity and participates directly in target binding.
The carbonyl group holds the indole and piperazine rings in a relatively fixed spatial orientation, which reduces the conformational flexibility of the molecule. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the target. The carbonyl oxygen is also a potent hydrogen bond acceptor, a feature that is frequently exploited in ligand-receptor interactions. nih.gov In studies of related compounds, the carbonyl groups were shown to form essential hydrogen bonds within the binding site, anchoring the ligand in place. nih.gov The inclusion of an acetamido group, which contains a carbonyl, as a spacer in other inhibitor designs has been reported as important for activity, further underscoring the functional importance of this linker. nih.gov
Rational Design Principles for this compound Analogues Remain Undisclosed in Public Research
Extensive searches for dedicated research on the this compound scaffold have not yielded specific studies detailing the systematic modification of its core components—the indole ring at the 4-position, the piperazine ring, and the connecting methanone linker. Consequently, a comprehensive analysis of the rational design principles derived from such SAR studies cannot be provided at this time.
While the broader classes of indole- and piperazine-containing compounds are widely explored for various therapeutic targets, the specific substitution pattern of the user's query appears to be an under-researched area in publicly accessible databases and scientific journals. Research on related isomers, such as those derived from indole-2-carboxamides, indole-5-yl, or indole-6-yl cores, exists but does not directly address the SAR of the indol-4-yl scaffold . The findings from these related but structurally distinct molecules cannot be extrapolated to provide scientifically accurate rational design principles for this compound analogues without dedicated empirical data.
The development of rational design principles is contingent on the systematic synthesis of a library of analogues and the subsequent evaluation of their biological activity. This process allows researchers to understand how modifications to different parts of a molecule influence its interaction with a biological target. Key considerations in such studies typically include:
Substitution on the Indole Ring: Investigating the effects of various substituents at different positions of the indole nucleus to probe for favorable interactions with a target protein.
Modification of the Piperazine Ring: Exploring how different substituents on the distal nitrogen of the piperazine ring affect potency, selectivity, and pharmacokinetic properties.
Without access to studies that have performed these specific investigations on the this compound core, any discussion on rational design principles would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific chemical space are needed to elucidate the SAR and guide the rational design of potent and selective analogues.
Molecular Pharmacology and Biological Target Engagement of 1h Indol 4 Yl Piperazin 1 Yl Methanone Derivatives
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of the (1H-Indol-4-yl)(piperazin-1-yl)methanone core structure have been extensively investigated as modulators of several GPCRs, which are crucial targets for therapeutic intervention in numerous diseases.
The histamine (B1213489) H4 receptor (H4R) is a key player in inflammatory and immunological processes, making it an attractive target for the development of anti-inflammatory agents. uni-regensburg.de Certain indole-piperazine methanone (B1245722) derivatives have emerged as potent and selective antagonists of the H4R.
A prime example is the compound 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, known as JNJ 7777120. nih.govresearchgate.net This derivative demonstrates high affinity for the human H4 receptor with a Ki value of 4.5 nM. nih.gov A significant feature of this compound is its high selectivity; it exhibits at least a 1000-fold greater affinity for the H4 receptor compared to the H1, H2, and H3 histamine receptor subtypes. nih.gov This selectivity is crucial for minimizing off-target effects. Research has shown that JNJ 7777120 effectively blocks histamine-induced cellular responses in vitro, such as chemotaxis and calcium influx in mast cells. nih.gov The antagonistic activity at the H4 receptor suggests the therapeutic potential of such compounds in treating inflammatory conditions where histamine plays a significant role. nih.govnih.gov
Table 1: Histamine H4 Receptor Binding Affinity of a Selected Derivative
| Compound | Target | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120) | Human Histamine H4 Receptor | 4.5 nM | >1000-fold vs. H1, H2, H3 Receptors |
Dopamine (B1211576) D2 and D3 receptors are important targets in the central nervous system, and ligands that modulate these receptors are used in the treatment of various neurological and psychiatric disorders. nih.govdrugbank.com Developing ligands with selective affinity for the D3 receptor over the D2 receptor is a key objective, as this may offer therapeutic benefits with fewer side effects. mdpi.com Derivatives based on the this compound scaffold have been explored for their potential as D2/D3 receptor agonists.
Research into hybrid molecules incorporating the indole-piperazine structure has led to compounds with high affinity for the D3 receptor. For instance, an indole (B1671886) derivative (compound 13 in the cited study) was shown to possess high D3 affinity. nih.gov The design strategy often involves modifying the agonist binding moiety to enhance affinity and selectivity for the D3 versus the D2 receptor. nih.gov The high sequence homology between D2R and D3R presents a challenge, but structural modifications, such as the introduction of additional heterocyclic rings as bioisosteric replacements for catechol hydroxyl groups, have been explored to achieve D3 selectivity. mdpi.comnih.gov The functional activity of these compounds is often assessed using GTPγS binding assays, which measure G-protein activation upon receptor agonism. nih.gov
Table 2: Dopamine Receptor Binding Affinities of an Indole Derivative
| Compound Class | Target | Affinity Profile |
|---|---|---|
| Indole-piperazine hybrid derivatives | Dopamine D3 Receptor | High affinity |
| Indole-piperazine hybrid derivatives | Dopamine D2 Receptor | Variable affinity, often lower than for D3 |
The serotonin (B10506) 5-HT6 receptor is primarily expressed in the brain and has been identified as a promising target for treating cognitive deficits associated with conditions like Alzheimer's disease. uj.edu.plnih.gov Antagonism of the 5-HT6 receptor is thought to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function. uj.edu.pl The 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole scaffold, a close analogue of the core structure, has proven to be an effective pharmacophore for targeting the 5-HT6 receptor. uj.edu.pl
Derivatives built on this scaffold have demonstrated high affinity for the 5-HT6 receptor, with Ki values often in the low nanomolar range. uj.edu.pl For example, a series of multifunctional ligands incorporating a tacrine (B349632) fragment linked to the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole moiety showed Ki values for the 5-HT6 receptor between 3.5 and 13 nM. uj.edu.pl Docking studies reveal that these ligands typically form a key interaction, such as a salt bridge or charge-assisted hydrogen bond, with an aspartate residue (Asp3.32) in the receptor's binding pocket. uj.edu.pl The exploration of novel chemical classes, such as 1,3,5-triazine (B166579) derivatives that lack the traditional indole or sulfone moiety, has also yielded potent 5-HT6 receptor ligands. nih.govresearchgate.net
Table 3: Serotonin 5-HT6 Receptor Binding Affinities of Indole-Based Derivatives
| Compound Series | Target | Binding Affinity (Ki) Range |
|---|---|---|
| Tacrine-indole hybrids | Serotonin 5-HT6 Receptor | 3.5 - 13 nM |
| 1,3,5-Triazine-piperazine derivatives (e.g., MST4) | Serotonin 5-HT6 Receptor | ~11 nM |
Enzyme Inhibition Profiles
In addition to modulating GPCRs, derivatives of this compound have been identified as inhibitors of key enzymes involved in signaling pathways related to inflammation and neurotransmission.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in conditions such as neurodegenerative diseases, cancer, and chronic pain. nih.govdoi.org Consequently, MAGL is an attractive therapeutic target. nih.gov
A novel phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of MAGL through a virtual screening protocol. nih.gov Subsequent structure-based optimization led to a derivative that exhibited efficient reversible MAGL inhibition with an IC50 value of 6.1 µM. nih.govresearchgate.net The development of reversible MAGL inhibitors is of particular interest, as they may offer a safer alternative to irreversible inhibitors by avoiding the potential side effects associated with prolonged and complete inactivation of the enzyme. nih.gov
Table 4: MAGL Inhibition by a Phenyl(piperazin-1-yl)methanone Derivative
| Compound | Target | Inhibition (IC50) | Inhibition Type |
|---|---|---|---|
| Optimized phenyl(piperazin-1-yl)methanone derivative (Derivative 4) | Monoacylglycerol Lipase (MAGL) | 6.1 µM | Reversible |
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid, producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes (COX-1 and COX-2). However, this can lead to gastrointestinal side effects. mdpi.comresearchgate.net A therapeutic strategy to develop safer anti-inflammatory agents involves the dual inhibition of both COX-2 and 5-LOX. nih.gov This approach is believed to reduce inflammation more broadly while mitigating the side effects associated with selective COX inhibition. nih.govnih.gov
Indole-based structures are known to be privileged scaffolds for the development of COX inhibitors. mdpi.com Research has focused on synthesizing indole derivatives that can selectively inhibit COX-2 over COX-1, providing anti-inflammatory effects with a better gastric profile. mdpi.comresearchgate.net The development of indole-based compounds that also possess 5-LOX inhibitory activity represents a promising avenue for creating potent and safer anti-inflammatory drugs. researchgate.net For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. mdpi.comresearchgate.net
Table 5: Target Profile for Dual Anti-Inflammatory Agents
| Compound Class | Primary Target | Secondary Target | Therapeutic Goal |
|---|---|---|---|
| Indole Derivatives | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Broad-spectrum anti-inflammatory action with improved safety |
Other Enzyme Systems (e.g., Tubulin Polymerization, Glucosamine-6-phosphate Synthase)
No studies were identified that investigated the inhibitory or modulatory effects of this compound on tubulin polymerization or glucosamine-6-phosphate synthase.
Elucidation of Underlying Molecular Mechanisms of Action
Without primary research on the biological activity of this compound, it is not possible to detail its molecular mechanisms of action.
Preclinical Biological Evaluations of 1h Indol 4 Yl Piperazin 1 Yl Methanone and Its Analogues
In Vitro Cellular and Biochemical Assays
Anticancer Efficacy in Cell Culture Models (e.g., Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest)
Derivatives of (1H-Indol-4-yl)(piperazin-1-yl)methanone have demonstrated significant potential as anticancer agents in a variety of human tumor cell lines. Their efficacy is often attributed to mechanisms involving direct cytotoxicity, induction of programmed cell death (apoptosis), and interruption of the cell division cycle.
A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives showed notable cytotoxic effects against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.govnih.gov Many of these compounds exhibited lower IC50 concentrations than the standard chemotherapeutic drug, 5-fluorouracil, particularly against liver and colon cancer cells. nih.govnih.gov The analogue identified as compound 3s, which features a 3,4-dichlorophenyl substituent on the piperazine (B1678402) ring, was found to be the most potent in suppressing the growth of all tested cancer cell lines. nih.govnih.gov
Similarly, novel vindoline-piperazine conjugates have been synthesized and evaluated for their antiproliferative activity across 60 human tumor cell lines. rsc.org Among these, compounds with a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine moiety demonstrated outstanding cytotoxic activity, with GI50 values below 2 μM in nearly all cell lines. rsc.org
Further studies on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives revealed that compound 10ec displayed the highest cytotoxicity against the BT-474 breast cancer cell line, with an IC50 value of 0.99 ± 0.01 μM. researchgate.netnih.gov
The mechanisms underlying this cytotoxicity often involve the induction of apoptosis. For instance, detailed biological assays, including acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI staining, and annexin (B1180172) V-FITC/propidium iodide staining, confirmed that compound 10ec induces apoptosis in BT-474 cells. researchgate.netnih.gov The process of apoptosis is crucial for eliminating cancerous cells, and its induction is a key characteristic of many effective anticancer drugs. Some indole-piperazine derivatives have been shown to activate caspase-3, a critical executioner enzyme in the apoptotic cascade. researchgate.net
In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Flow cytometric analysis has shown that certain indole-piperazine analogues can cause cell cycle arrest at the sub-G1 and G2/M phases. researchgate.netnih.gov For example, a novel piperazine-based compound, AK301, was found to induce mitotic arrest in HT29 colon cancer cells. nih.gov Similarly, other studies have reported that treatment with indole (B1671886) derivatives can lead to a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle, effectively halting cell division. mdpi.com
Interactive Data Table: Cytotoxicity of this compound Analogues in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Measurement | Value (µM) | Source(s) |
| Compound 3s (3,4-dichlorophenyl substituent) | HUH7, MCF7, HCT116 | IC50 | Potent | nih.govnih.gov |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | rsc.org |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 | 1.35 | rsc.org |
| Compound 10ec | BT-474 (Breast) | IC50 | 0.99 ± 0.01 | researchgate.netnih.gov |
| Pyrazolinyl-indole HD05 | Various NCI-60 | GI50 | Significant inhibition | nih.gov |
| 4-(piperazin-1-yl)quinolin-2(1H)-one derivative | T-47D (Breast) | IC50 | 2.73 ± 0.16 |
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The indole-piperazine scaffold is also a promising source of new antimicrobial agents. A variety of derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, demonstrating moderate to good inhibitory activity.
A novel series of indole-piperazine derivatives exhibited significant bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria, including the challenging methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Three compounds in particular, 8f, 9a, and 9h, showed superior in vitro activity against S. aureus and MRSA when compared to the antibiotic gentamicin. nih.gov Compound 9a was noted for its rapid bactericidal effect on MRSA and a low propensity for resistance development. nih.gov
Indole diketopiperazines (DKPs) have also been explored for their antimicrobial properties. Compounds 3b and 3c from this class were found to be highly active, with minimum inhibitory concentrations (MICs) ranging from 0.94 to 3.87 μM against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.govrsc.org Furthermore, compounds 4a and 4b displayed broad-spectrum activity, inhibiting not only bacteria but also several plant pathogenic fungi with MIC values between 1.10 and 36.9 μM. nih.govrsc.org
The antifungal potential of indole-based compounds has been specifically investigated. A series of 1-[(1H-indol-5-ylmethyl)amino] derivatives were identified that exhibited potent activity against Candida albicans, with MICs below 65 ng/mL. mdpi.com
Interactive Data Table: Antimicrobial Activity of this compound Analogues
| Compound/Derivative Class | Microorganism | Measurement | Value | Source(s) |
| Indole-piperazine derivative 9a | MRSA | - | Superior to gentamicin | nih.gov |
| Indole DKP 3b, 3c | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC | 0.94–3.87 µM | nih.govrsc.org |
| Indole DKP 4a, 4b | Bacteria and Fungi | MIC | 1.10–36.9 µM | nih.govrsc.org |
| 1-[(1H-indol-5-ylmethyl)amino] derivative | Candida albicans | MIC | <65 ng/mL | mdpi.com |
Anti-inflammatory Response Assessment
Chronic inflammation is a key factor in numerous diseases. Analogues of this compound have been evaluated for their ability to modulate inflammatory responses, with several compounds showing promising anti-inflammatory effects in vitro.
A series of piperazine-substituted indole derivatives were synthesized and assessed for their anti-inflammatory properties. The majority of these compounds demonstrated higher anti-inflammatory activity than the standard drug, acetylsalicylic acid (ASA). nih.gov Molecular docking studies suggest that the anti-inflammatory action of these compounds may stem from the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov
In the context of neuroinflammation, which is critical in ischemic stroke, novel indole and indazole-piperazine pyrimidine (B1678525) derivatives have been developed. rsc.org Compound 5j from this series was particularly effective, significantly reducing the release of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. rsc.org This compound was identified as a potent dual inhibitor of COX-2 (IC50 = 92.54 nM) and 5-lipoxygenase (5-LOX, IC50 = 41.86 nM). rsc.org
Other studies have investigated different piperazine derivatives. For instance, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α. researchgate.net Similarly, a ferrocenyl(piperazine-1-yl)methanone-based derivative, compound 4i, was found to be a potent inhibitor of NO production (IC50 = 7.65 μM) and also suppressed the production of iNOS and COX-2 by inhibiting the LPS-induced TLR4/NF-κB signaling pathway.
Antioxidant Capacity and Free Radical Scavenging
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in a wide range of human diseases. The indole nucleus is known to have properties that can protect against oxidative stress, and several indole-piperazine derivatives have been synthesized and evaluated for their antioxidant potential. nih.govrsc.org
In one study, the antioxidant activities of several indole compounds containing 4-substituted piperazine moieties were determined through various in vitro assays. nih.govrsc.org The results showed that compounds 6 (75%), 7 (66%), 8 (75%), 11 (88%), and 12 (69%) had strong inhibitory effects on superoxide (B77818) radical formation, with compound 11 being the most active, even more so than the standard antioxidant vitamin E (62%). nih.govrsc.org
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is another common method for evaluating antioxidant capacity. The results of this assay for a series of piperazine-substituted indole derivatives indicated that compounds 2 (81.63%) and 11 (85.63%) possessed DPPH scavenging activity comparable to that of Vitamin E (88.6%). However, in a different study, most indole-piperazine compounds tested were not strong inhibitors of DPPH, with the exception of compound 10, which showed slight inhibition (20%). nih.govrsc.org That same study also found that compound 10 had a slight inhibitory effect on lipid peroxidation (38%). nih.govrsc.org
These findings suggest that while some indole-piperazine derivatives are potent antioxidants, their activity can vary significantly depending on the specific chemical structure and the assay used for evaluation. nih.govnih.govrsc.org
Interactive Data Table: Antioxidant Activity of this compound Analogues
| Compound/Derivative | Assay | Result | Comparison | Source(s) |
| Compound 11 | Superoxide Radical Scavenging | 88% inhibition | More active than Vitamin E (62%) | nih.govrsc.org |
| Compound 2 | DPPH Scavenging | 81.63% activity | Comparable to Vitamin E (88.6%) | |
| Compound 11 | DPPH Scavenging | 85.63% activity | Comparable to Vitamin E (88.6%) | |
| Compound 6 | Superoxide Radical Scavenging | 75% inhibition | More active than Vitamin E (62%) | nih.govrsc.org |
| Compound 8 | Superoxide Radical Scavenging | 75% inhibition | More active than Vitamin E (62%) | nih.govrsc.org |
| Compound 12 | Superoxide Radical Scavenging | 69% inhibition | More active than Vitamin E (62%) | nih.govrsc.org |
Neuroprotective Potential
The development of agents to protect neurons from damage is a critical goal in the treatment of neurodegenerative diseases and acute neurological injuries like stroke. Indole-piperazine derivatives have emerged as a promising class of compounds with significant neuroprotective properties demonstrated in various in vitro models.
Novel indole-piperazine derivatives containing a hydroxamic acid moiety have been designed as selective histone deacetylase 6 (HDAC6) inhibitors. nih.govrsc.org One such compound, 9c, was found to be a potent HDAC6 inhibitor (IC50 = 13.6 nM). nih.govrsc.org In vitro, this compound not only induced the outgrowth of neurites in PC12 cells without causing toxicity but also showed significant neuroprotective activity against oxidative damage induced by H2O2. nih.govrsc.org
The anti-inflammatory properties of these compounds are also closely linked to their neuroprotective effects. As mentioned previously, in models of ischemic stroke, indole and indazole-piperazine pyrimidine derivatives have shown anti-neuroinflammatory and neuroprotective activities. researchgate.net Compound 5j, for example, displayed a strong cytoprotective effect against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced damage in BV2 microglial cells. researchgate.net Its ability to inhibit COX-2 and 5-LOX contributes to this neuroprotection by reducing inflammation. researchgate.net
The indole scaffold itself is recognized for its potential to modulate various molecular targets implicated in neurodegenerative diseases. nih.gov Research has explored indole-based compounds as inhibitors of cholinesterases, protein aggregation, and monoamine oxidase B (MAO-B), all of which are relevant targets in conditions like Alzheimer's and Parkinson's disease. nih.gov The structural versatility of the indole-piperazine framework allows for the design of multifunctional compounds that can address the complex, multifactorial nature of neurodegeneration. nih.gov
Antituberculosis Activity
Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. The indole-piperazine scaffold has proven to be a valuable template for the development of potent antitubercular compounds.
A library of fifty new hybrid compounds featuring a 1,2,3-triazole incorporated into an indole-piperazine structure was synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. nih.gov Five of these compounds (T36, T43, T44, T48, and T49) demonstrated significant inhibitory potency, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. nih.gov This level of activity is twofold more potent than the first-line TB drug pyrazinamide (B1679903) and equipotent with isoniazid. nih.gov Notably, these compounds showed selectivity for M. tuberculosis over other bacteria and were found to be non-toxic to VERO cell lines. nih.gov
In another study, several indoleamide analogues were rationally designed and evaluated. rsc.org Compound 8g emerged as highly active against the drug-sensitive H37Rv strain, with an MIC of 0.32 μM. rsc.org This compound also exhibited a high selectivity index (SI = 128), indicating minimal cytotoxicity against mammalian Vero cells. rsc.org
Further research into benzo[d]isoxazole derivatives containing an indole-piperazine moiety also yielded promising results. Compound 7j from this series showed very good antitubercular activity with an MIC of 6.16 μM against the H37Rv strain and was also non-toxic to mouse macrophage cell lines.
These studies underscore the potential of indole-piperazine derivatives as a rich source of new lead compounds for the development of safer and more effective treatments for tuberculosis.
Interactive Data Table: Antitubercular Activity of this compound Analogues
| Compound/Derivative Class | Strain | Measurement | Value | Source(s) |
| 1,2,3-triazole-indole-piperazines (T36, T43, T44, T48, T49) | M. tuberculosis H37Rv | MIC | 1.6 µg/mL | nih.gov |
| Indoleamide analogue 8g | M. tuberculosis H37Rv | MIC | 0.32 µM | rsc.org |
| Benzo[d]isoxazole-indole-piperazine 7j | M. tuberculosis H37Rv | MIC | 6.16 µM |
In Vivo Pharmacological Studies in Non-Human Animal Models
This section details the preclinical evaluation of this compound and its structurally related analogues in various non-human animal models. These studies are crucial for elucidating the therapeutic potential of this chemical scaffold across a range of pathological conditions. The following subsections present findings from in vivo assessments in neurological disease models, evaluations of anti-inflammatory effects, characterization of central nervous system activities, antimicrobial efficacy in infection models, and anticonvulsant activity.
Evaluation of Anti-inflammatory Effects
The anti-inflammatory potential of various analogues containing the piperazine or indole moiety has been explored in several preclinical models of inflammation. These studies highlight the broad-spectrum anti-inflammatory and analgesic properties of this chemical class.
One such analogue, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was evaluated for its anti-nociceptive and anti-inflammatory effects. In the acetic acid-induced abdominal writhing test in mice, this compound dose-dependently decreased the number of writhings. nih.gov In the formalin-induced pain test, it reduced the paw licking time in the second phase, which is associated with inflammation. nih.gov Furthermore, in a carrageenan-induced paw edema model, the compound reduced edema formation. nih.gov In a pleurisy model, it was found to reduce cell migration, myeloperoxidase activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov
Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, also demonstrated significant anti-nociceptive and anti-inflammatory activities. nih.gov In the formalin test, it reduced licking time in both the neurogenic and inflammatory phases. nih.gov The compound also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting a central analgesic mechanism. nih.gov In the carrageenan-induced paw edema test, it dose-dependently reduced edema, and in the carrageenan-induced pleurisy test, it reduced both cell migration and protein exudation. nih.gov
A series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. One of the synthesized compounds was identified as having the strongest anti-inflammatory and analgesic activity among the tested derivatives, with its effects attributed to the inhibition of COX-2. researchgate.net
| Compound/Analogue | Animal Model | Key Findings |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Acetic acid-induced writhing, formalin test, carrageenan-induced paw edema, and pleurisy in rodents. | Exhibited dose-dependent anti-nociceptive effects and reduced edema, cell migration, and pro-inflammatory cytokines. nih.gov |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Formalin test, tail flick test, hot plate test, carrageenan-induced paw edema, and pleurisy in rodents. | Demonstrated both central and peripheral analgesic effects, as well as anti-inflammatory activity by reducing edema and cell migration. nih.gov |
| 1-(1H-indol-1-yl)ethanone derivatives | Not specified in vivo | One derivative showed potent anti-inflammatory and analgesic activity, likely through COX-2 inhibition. researchgate.net |
Characterization of Central Nervous System Activities (e.g., Cognitive Enhancement)
Analogues incorporating the indole and piperazine scaffolds have been investigated for their potential to enhance cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The primary target for these compounds is often the 5-HT6 receptor, which is implicated in cognitive processes.
A series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were designed as potent 5-HT6 receptor antagonists. One of the lead compounds from this series was evaluated for its cognitive-enhancing effects in a rat model of memory impairment. The study found that this compound could efficiently reverse scopolamine-induced emotional memory deficits in the novel object recognition assay. nih.gov This finding suggests that these indole-piperazine hybrids may be promising agents for improving cognitive function. nih.gov
| Compound/Analogue | Animal Model | Key Findings |
| 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivative | Scopolamine-induced memory deficit model in rats (Novel Object Recognition Assay) | Efficiently reversed scopolamine-induced emotional memory deficits, indicating potential as a cognitive-enhancing agent. nih.gov |
Antimicrobial Efficacy in Infection Models (non-human)
The indole and piperazine moieties are present in a variety of compounds with demonstrated antimicrobial activity. In vivo studies on analogues of this compound have explored their efficacy in non-human infection models.
A study on a series of indole derivatives containing an aminoguanidinium moiety investigated their in vivo antibacterial effects in a mouse model of Klebsiella pneumoniae-induced pneumonia. One of the lead compounds, when administered to infected mice, improved their survival rate, reduced bacterial loads in the lungs, and alleviated pathological injuries in the tissues. nih.gov This suggests that indole-based compounds have the potential to be developed into effective antibacterial agents for treating respiratory infections. nih.gov
While many studies focus on in vitro antimicrobial activity, the in vivo evaluation of these compounds is a critical step in their preclinical development. Various piperazine-containing compounds have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.commdpi.comresearchgate.net For instance, a series of pyrimidine-piperazine hybrids displayed excellent antimicrobial activity against P. aeruginosa in vitro. researchgate.net These in vitro findings provide a strong rationale for further in vivo testing in relevant infection models. nih.gov
| Compound/Analogue | Animal Model | Key Findings |
| Indole derivative with aminoguanidinium moiety | Klebsiella pneumoniae-induced pneumonia in mice | Improved survival rate, reduced bacterial load, and alleviated tissue damage. nih.gov |
| Pyrimidine-piperazine hybrids | In vitro studies | Showed potent antimicrobial activity against various bacterial strains, including P. aeruginosa. researchgate.net |
Anticonvulsant Activity Assessment
The anticonvulsant properties of compounds containing piperazine and other heterocyclic systems have been evaluated in established rodent models of epilepsy. These studies aim to identify novel therapeutic agents for the management of seizures.
A series of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and rats. nih.gov Several compounds in this series demonstrated significant anticonvulsant activity, with one compound being particularly potent when administered orally to rats. nih.gov
In another study, novel thiazolidin-4-one substituted thiazole (B1198619) derivatives were screened for their antiepileptic potency using the MES and scPTZ methods. biointerfaceresearch.com One derivative was identified as the most active in this series. biointerfaceresearch.com Similarly, a series of quinazolin-4(3H)-one derivatives were evaluated in the pentylenetetrazole (PTZ)-induced seizure model in mice and were found to possess potential anticonvulsant activity. mdpi.comresearchgate.net The proposed mechanism for some of these compounds involves the allosteric modulation of the GABAA receptor. mdpi.com
| Compound/Analogue Series | Animal Model | Key Findings |
| N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione | MES and scPTZ screens in mice and rats | Several compounds showed significant anticonvulsant activity, with one being highly potent orally. nih.gov |
| Thiazolidin-4-one substituted thiazole derivatives | MES and scPTZ methods in rodents | One derivative was identified as the most active in the series. biointerfaceresearch.com |
| Quinazolin-4(3H)-one derivatives | PTZ-induced seizure model in mice | Demonstrated potential anticonvulsant activity, possibly through GABAA receptor modulation. mdpi.comresearchgate.net |
Computational Approaches and Rational Drug Design for 1h Indol 4 Yl Piperazin 1 Yl Methanone Derivatives
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, such as a receptor or enzyme. This method is instrumental in understanding the binding mechanisms of (1H-Indol-4-yl)(piperazin-1-yl)methanone derivatives, which often target the human serotonin (B10506) transporter (hSERT) and serotonin receptors like 5-HT1A. nih.govresearchgate.net
Research involving vilazodone (B1662482), a prominent derivative, has utilized molecular docking and molecular dynamics (MD) simulations to elucidate its binding mode within hSERT. nih.govidrblab.org These studies reveal that, unlike classic antidepressants that bind solely to the central S1 site, vilazodone adopts a unique linear pose. nih.govconsensus.app Its arylpiperazine fragment occupies the S1 site, while the indole (B1671886) moiety extends into the allosteric S2 site. nih.govresearchgate.net This dual-site interaction is stabilized by specific amino acid residues, providing a structural basis for its mechanism of action. nih.gov
Docking studies on other indolealkylpiperazine derivatives targeting the 5-HT1A receptor have similarly identified key interactions. nih.gov Typically, the protonated nitrogen of the piperazine (B1678402) ring forms a crucial salt bridge with an aspartate residue (e.g., D3.32), while the NH group of the indole ring can form hydrogen bonds with residues like threonine (e.g., T3.37). nih.gov These simulations allow researchers to rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved affinity and selectivity. nih.govbohrium.com
Table 1: Key Amino Acid Interactions in Molecular Docking Simulations
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Vilazodone Analogues | hSERT (S1 Site) | Y95, D98, I172, Y176, F335, F341, S438, T439 | Hydrophobic, Hydrogen Bonding | nih.govconsensus.app |
| Vilazodone Analogues | hSERT (S2 Site) | R104, E403 (Ionic Switch) | Ionic Interaction | nih.gov |
| Indolealkylpiperazine Derivatives | 5-HT1A Receptor | D3.32 (TM3) | Salt Bridge with Piperazine Nitrogen | nih.gov |
| Indolealkylpiperazine Derivatives | 5-HT1A Receptor | T3.37 (TM3) | Hydrogen Bond with Indole NH | nih.gov |
In Silico Screening and Virtual Library Design
In silico or virtual screening is a computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For this compound, this involves designing virtual libraries of derivatives and docking them against targets like serotonin receptors. nih.gov
The process begins with the creation of a virtual library, which can range from thousands to billions of compounds. nih.gov These libraries are often built around a core scaffold, such as the indole-piperazine moiety, with various substituents added to explore the chemical space. researchgate.net For instance, a bespoke virtual library of 75 million tetrahydropyridines was successfully screened against the 5-HT2A receptor, leading to the identification of novel agonists. nih.gov Similarly, databases like ZINC are queried to find novel Selective Serotonin Reuptake Inhibitors (SSRIs). sciety.org
Once the library is established, high-throughput virtual screening (HTVS) is performed, typically using molecular docking, to score and rank the compounds based on their predicted binding affinity. sciety.org The top-scoring "hits" are then selected for chemical synthesis and biological testing. nih.gov This approach has successfully identified potential SERT inhibitors with strong predicted binding energies. sciety.org
Table 2: Examples of Virtual Screening Campaigns
| Screening Target | Compound Library Source | Screening Method | Outcome | Reference |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | ZINC Database | Machine Learning & Molecular Docking | Identified four potential SERT inhibitors (e.g., ZINC00427761) with binding energies from -10.1 to -10.9 kcal/mol. | sciety.org |
| 5-HT2A Receptor | Bespoke library of 75 million tetrahydropyridines | Structure-based Docking | Led to the synthesis of 17 molecules, with four showing µM activity and subsequent optimization yielding nM agonists. | nih.gov |
| Human Serotonin Transporter (hSERT) | Small molecule library | Pharmacophore-based Virtual Screening | Developed a pharmacophore model that served as a guideline for novel SSRI design. | biorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of newly designed molecules before they are synthesized. nih.gov For arylpiperazine derivatives, QSAR studies have been crucial in identifying the key molecular descriptors that influence their antidepressant activities, such as inhibition of serotonin and noradrenaline reuptake. nih.gov
In a typical QSAR study, a series of this compound analogs with known biological activities are used as a training set. rjpbr.com Various molecular descriptors—representing physicochemical properties like lipophilicity (LogP), electronic effects (HOMO/LUMO energies), and steric parameters (molar refractivity)—are calculated for each molecule. nih.govrjpbr.com Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that links these descriptors to the observed activity. mdpi.com
For example, a study on aryl alkanol piperazine derivatives developed 2D-QSAR models indicating that descriptors related to atom types, dipole moment, and molecular shape were key influencers of 5-HT reuptake inhibition. nih.gov Such models provide valuable guidance for optimizing lead compounds by suggesting which structural modifications are likely to enhance potency. nih.govnih.gov
Table 3: Key Descriptors in QSAR Models for Piperazine Derivatives
| Activity Modeled | Significant Molecular Descriptors | Interpretation of Influence on Activity | Reference |
|---|---|---|---|
| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | Atomic composition, molecular polarity, and surface area properties are critical for activity. | nih.gov |
| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | Electronic properties, molecular inertia, and shape influence noradrenaline reuptake. | nih.gov |
| mTORC1 Inhibition | ELUMO, Electrophilicity (ω), Molar Refractivity (MR), Log S | Electron affinity, reactivity, and solubility are correlated with inhibitory activity. | mdpi.com |
Fragment-Based and Scaffold-Hopping Design Strategies
Fragment-based drug discovery (FBDD) and scaffold hopping are advanced rational design strategies used to discover novel chemical entities. FBDD starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target. frontiersin.org These fragments are then optimized—either by growing them to fill adjacent pockets or by linking multiple fragments together—to create a high-affinity lead compound. The indole and piperazine rings themselves can be considered as core fragments that are elaborated upon to achieve desired pharmacological profiles. astx.com
Scaffold hopping aims to identify isosteric replacements for a core molecular structure while retaining its biological activity. This is particularly useful for generating novel intellectual property, improving physicochemical properties, or escaping undesirable side effects associated with the original scaffold. For this compound derivatives, scaffold hopping could involve replacing the indole core with another heterocycle (e.g., indazole, benzisothiazole) or modifying the piperazine linker. nih.govnih.gov This strategy allows for the exploration of new chemical space while preserving the key pharmacophoric features required for target engagement, such as the spatial arrangement of the aromatic group and the basic nitrogen atom. nih.gov The discovery of a novel 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one scaffold for TPH1 inhibitors through screening demonstrates the power of finding new core structures for serotonin pathway modulation. nih.gov
Analytical and Spectroscopic Data for this compound Not Available in Publicly Accessible Research
A thorough review of scientific literature and chemical databases reveals a significant lack of detailed analytical and spectroscopic characterization data for the specific chemical compound this compound. Despite extensive searches for its synthesis, spectroscopic analyses (including Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), chromatographic methods (such as High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry), and elemental analysis, no specific experimental data has been found in published research.
While the general class of indole-piperazine methanone (B1245722) derivatives is a subject of scientific inquiry, the specific isomer with the carbonyl-piperazine moiety attached to the 4-position of the indole ring is not well-documented in publicly accessible literature. Research articles and patents primarily focus on derivatives with substitutions at other positions of the indole nucleus (e.g., positions 2, 3, 5, and 6) or with additional modifications to the piperazine ring. These studies provide characterization data for analogous but structurally distinct molecules.
Consequently, it is not possible to provide the requested detailed research findings, data tables, and comprehensive content for the specified outline sections—Advanced Spectroscopic Techniques, Chromatographic Methods, and Elemental Analysis—for this compound. The necessary primary data to construct an informative and scientifically accurate article on this specific compound's analytical profile is not available in the current body of scientific literature.
Future Horizons: Charting the Translational Research Trajectory of this compound Derivatives
The versatile this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a fertile ground for the development of novel therapeutic agents. The inherent drug-like properties of the indole nucleus and the piperazine ring have spurred extensive research, leading to the discovery of derivatives with a wide array of pharmacological activities. This article explores the future perspectives and translational research avenues for this promising class of compounds, focusing on the identification of new biological targets, the design of multi-target ligands, the integration of advanced computational methodologies, and their application as chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
